molecular formula C19H17ClN2O2S B7543980 3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide

Cat. No. B7543980
M. Wt: 372.9 g/mol
InChI Key: IRSYQHLNLNKRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide, also known as CTMIO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide involves the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound also inhibits the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, induction of apoptosis, inhibition of angiogenesis, neuroprotective effects, and anti-inflammatory effects. This compound has also been shown to have minimal toxicity in normal cells, making it a potential candidate for therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of specific cellular processes. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

For research involving 3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide include further studies on its therapeutic potential in various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound may provide insights into its optimal dosing and administration routes. Finally, studies on the structure-activity relationship of this compound may lead to the development of more potent and selective analogs.

Synthesis Methods

3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzaldehyde with methyl isoxazole-4-carboxylate, followed by the reaction with 4-(methylthio)benzylamine. The final step involves the reaction of the intermediate product with acetic anhydride to yield this compound.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide has been studied for its potential therapeutic applications in various fields of science, including oncology, neurology, and immunology. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[(4-methylsulfanylphenyl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-12-17(18(22-24-12)15-5-3-4-6-16(15)20)19(23)21-11-13-7-9-14(25-2)10-8-13/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSYQHLNLNKRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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